molecular formula C21H13BrO3 B298187 2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione

2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione

Cat. No. B298187
M. Wt: 393.2 g/mol
InChI Key: WYGJLVWHNSZPRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione, commonly known as BMFID, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMFID is a synthetic compound that belongs to the class of organic compounds known as indandiones. It has a molecular formula of C21H14BrNO2 and a molecular weight of 400.25 g/mol.

Mechanism of Action

The mechanism of action of BMFID is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in various physiological processes. BMFID has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
BMFID has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BMFID has also been shown to inhibit the growth and proliferation of various microorganisms, including bacteria and viruses. In addition, BMFID has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMFID is its potential as a multifunctional compound with a range of potential applications in various fields of scientific research. However, one of the limitations of BMFID is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on BMFID. One potential area of research is the development of more efficient synthesis methods for BMFID. Another area of research is the investigation of the potential therapeutic applications of BMFID, particularly in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of BMFID and to identify potential targets for its therapeutic use.

Synthesis Methods

The synthesis of BMFID involves the condensation reaction between 2-bromo-4-methylbenzaldehyde and 5-bromofurfural in the presence of a base. The resulting product is then subjected to cyclization and oxidation to yield BMFID. The synthesis of BMFID is a multistep process that requires careful optimization of reaction conditions to obtain high yields of the desired product.

Scientific Research Applications

BMFID has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antimicrobial, and antiviral properties. BMFID has also been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

Product Name

2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione

Molecular Formula

C21H13BrO3

Molecular Weight

393.2 g/mol

IUPAC Name

2-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C21H13BrO3/c1-12-6-8-16(18(22)10-12)19-9-7-13(25-19)11-17-20(23)14-4-2-3-5-15(14)21(17)24/h2-11H,1H3

InChI Key

WYGJLVWHNSZPRG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O)Br

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O)Br

Origin of Product

United States

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